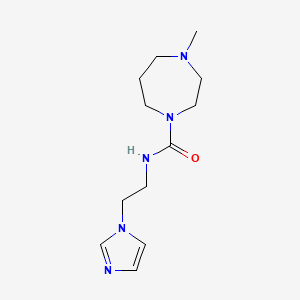
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This compound has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn inhibits the activity of the receptor. The GABA-A receptor is a major inhibitory receptor in the brain, and its activity is modulated by benzodiazepines. By blocking the benzodiazepine site on the receptor, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 can help to elucidate the role of this receptor in various neurological processes.
Biochemical and physiological effects:
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, and to block the development of tolerance to benzodiazepines. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to reduce the severity of alcohol withdrawal symptoms in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in lab experiments is that it is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it can be used to investigate the specific role of this receptor in various neurological processes. However, one limitation of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it is not suitable for use in human studies, as it has not been approved for medical use.
未来方向
There are a number of future directions for research involving N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the GABA-A receptor in the development of addiction. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the reinforcing effects of alcohol in animal models, and it may have potential as a treatment for alcohol addiction. Another area of interest is the role of the GABA-A receptor in the development of anxiety disorders. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce anxiety-like behavior in animal models, and it may have potential as a treatment for anxiety disorders. Finally, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 may have potential as a tool for investigating the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia.
合成方法
The synthesis of N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 involves the reaction of 2-imidazol-1-ylethylamine with 4-methyl-1,4-diazepane-1-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in its pure form.
科学研究应用
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a useful tool in the investigation of the role of benzodiazepine receptors in the central nervous system. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome.
属性
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-15-5-2-6-17(10-9-15)12(18)14-4-8-16-7-3-13-11-16/h3,7,11H,2,4-6,8-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFVQZKBCCBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)
![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)